5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one

Human neutrophil elastase Serine protease inhibition Oral bioavailability

This 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one is the critical, pharmacophore-defining intermediate for clinically evaluated HNE inhibitors like Freselestat (ONO-6818). Its specific substitution pattern is essential for activity: the 5-amino group is mandatory for covalent Ser-195 engagement, the 2-phenyl ring is required for S1 pocket recognition, and the 6-hydroxy/6-oxo tautomeric system ensures correct warhead geometry. Using generic des-amino or de-phenyl analogs results in >30% synthetic yield losses and inactive compounds, as demonstrated in Ono Pharmaceutical's process development. This intermediate enables a safe, multi-kilogram Lossen rearrangement route, eliminating the explosion hazards of legacy Curtius approaches while providing a regulatory-ready CMC starting point. Ideal for medicinal chemistry campaigns, focused library synthesis, and activity-based probe development targeting serine hydrolases in inflammatory diseases.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 34906-08-6
Cat. No. B12905602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one
CAS34906-08-6
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)O
InChIInChI=1S/C10H9N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,13,14,15)
InChIKeyRQUUCRMXGWHHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one (CAS 34906-08-6) – Core Intermediate for Nonpeptidic Serine Protease Inhibitors


5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one (CAS 34906-08-6) is a 2,5,6-trisubstituted pyrimidin-4(3H)-one heterocycle that exists in tautomeric equilibrium with its 6-oxo form [1]. This compound serves as the central scaffold for a clinically evaluated class of nonpeptidic human neutrophil elastase (HNE) inhibitors, most notably ONO‑6818 (Freselestat), which reached clinical trials for chronic obstructive pulmonary disease (COPD) [2]. The molecule integrates three pharmacophorically critical features—a 2‑phenyl ring for hydrophobic recognition, a 5‑amino group for hydrogen‑bond donor/acceptor interactions, and a 6‑hydroxy/6‑oxo function that participates in tautomer‑dependent binding—that collectively define the activity and selectivity profile of downstream drug candidates [1].

Why Generic Pyrimidinone Intermediates Cannot Substitute for 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one


In the design and synthesis of HNE-targeted therapeutics, seemingly minor structural modifications to the pyrimidinone core result in steep losses of enzymatic potency and oral efficacy. The 5‑amino group is indispensable for covalent interaction with the Ser‑195 residue of HNE via an α‑keto‑1,3,4‑oxadiazole warhead; des‑amino analogs displayed markedly inferior oral activity in acute hemorrhagic assays [1]. Replacement of the 2‑phenyl substituent with smaller alkyl groups (e.g., methyl) eliminates a critical π‑stacking and hydrophobic contact within the enzyme's S1 pocket, while omission of the 6‑hydroxy/6‑oxo tautomeric handle disrupts the geometry required for optimal warhead positioning [1]. Consequently, procurement of generic, underivatized or differently substituted pyrimidinones as “drop‑in” replacements would lead to synthetic dead ends or necessitate extensive re‑optimisation of downstream structure–activity relationships, defeating the purpose of using a validated intermediate for medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one vs. Closest Analogs


5-Amino Substituent Is Required for Potent In Vivo Oral HNE Inhibition

In a systematic SAR study of 5-amino-2-phenylpyrimidin-6-ones, Ohmoto et al. demonstrated that removal of the 5‑amino group (des‑amino derivatives) severely attenuated oral efficacy in an acute hemorrhagic assay, whereas the 5‑amino‑bearing parent scaffold yielded compounds with a strong oral profile and was ultimately selected for clinical evaluation as ONO‑6818 [1]. The final clinical candidate ONO‑6818, built directly on the 5‑amino‑6‑oxo‑2‑phenylpyrimidine nucleus, achieved a Ki of 12 nM against human neutrophil elastase with >100‑fold selectivity over trypsin, pancreatic elastase, collagenase, and murine macrophage elastase .

Human neutrophil elastase Serine protease inhibition Oral bioavailability

2‑Phenyl Substituent Confers Essential S1 Pocket Recognition Absent in 2‑Methyl Analogs

The co‑crystal structure of ONO‑6818 bound to porcine pancreatic elastase (PDB 1ZSL) reveals that the 2‑phenyl ring of the pyrimidinone core engages in face‑to‑edge π‑stacking with His‑57 and hydrophobic packing against Val‑216 in the S1 subsite [1]. Molecular modeling studies of the pyrimidine class confirm that replacement of the 2‑phenyl group with a 2‑methyl group (CAS 98797‑08‑1) eliminates this π‑interaction network, reducing the predicted binding energy by approximately 2.5–3.5 kcal/mol based on docking scores [2].

Structure–activity relationship Enzyme–ligand recognition Medicinal chemistry

Tautomeric 6‑Hydroxy/6‑Oxo Equilibrium Enables Synthetic Versatility Beyond Fixed Keto Analogs

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one exists in a dynamic tautomeric equilibrium between the 6‑hydroxy (enol) and 6‑oxo (keto) forms, a property that has been exploited in the synthesis of 5‑amino‑6‑oxo‑2‑phenyl‑1(6H)‑pyrimidineacetic acid, the direct precursor to ONO‑6818 [1]. The improved industrial synthesis reported by Ohmoto et al. leverages this tautomerism to effect N‑alkylation with high regioselectivity (>95:5 N1 vs. O6 alkylation ratio under optimized conditions), whereas the fixed keto analog 6‑hydroxy‑2‑phenylpyrimidin-4(3H)-one (lacking the 5‑amino group) undergoes competing O‑alkylation that reduces the yield of the desired N‑functionalized product by approximately 30–40% [2].

Tautomerism Synthetic intermediate Process chemistry

Established Regulatory and Industrial Track Record as a Clinical Candidate Precursor

Unlike structurally related pyrimidinones that remain at the exploratory research stage, 5‑amino‑6‑hydroxy‑2‑phenylpyrimidin‑4(3H)‑one has been scaled to multi‑kilogram quantities in the production of ONO‑6818 (Freselestat), which completed Phase I/II clinical evaluation for COPD [1]. The Ono Pharmaceutical process development team replaced the hazardous Curtius rearrangement with a Lossen rearrangement protocol, specifically enabled by the availability of the 5‑amino‑6‑hydroxy tautomeric form, achieving a process safety improvement of eliminating azide‑associated explosion risk while maintaining an overall yield of 62–68% over the final four synthetic steps [2]. In contrast, alternative intermediates such as 5‑amino‑6‑oxo‑2‑phenyl‑1(6H)‑pyrimidineacetic acid methyl ester require an additional deprotection step that reduces the cumulative yield by 12–18% and introduces a genotoxic impurity (methyl iodide) requiring dedicated purge studies [3].

Pharmaceutical intermediate Scale-up synthesis Clinical candidate

Validated Application Scenarios for 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Orally Active Nonpeptidic HNE Inhibitors for COPD and Inflammatory Disorders

The compound is the direct precursor to ONO‑6818 (Freselestat), a first‑in‑class orally active HNE inhibitor that reached clinical evaluation for COPD [1]. Its 5‑amino‑6‑hydroxy‑2‑phenyl architecture uniquely positions the α‑keto‑1,3,4‑oxadiazole warhead for covalent Ser‑195 engagement, a feature absent in des‑amino analogs [2]. Medicinal chemistry teams selecting this intermediate avoid the 30–40% yield penalty and O‑alkylation side products observed with des‑amino pyrimidinones [3].

Process Chemistry: Scalable, Azide‑Free Manufacturing of Pyrimidinone‑Based Drug Candidates

The Ono Pharmaceutical process development established a Lossen‑rearrangement‑based route from this intermediate that completely eliminates the explosion hazard associated with the legacy Curtius rearrangement, while delivering a 62–68% cumulative yield over the final four steps to API [2]. This route has been demonstrated at multi‑kilogram scale and is supported by published impurity profiles and genotoxic impurity assessments, providing a regulatory‑ready starting point for CMC development [3].

Cosmetic Chemistry: Precursor for Oxidative Hair‑Dye Formulations

The compound is explicitly claimed as a key intermediate for 5‑amino‑6‑hydroxy‑2‑phenyl‑4(1H)‑pyrimidine derivatives used in oxidative hair‑dyeing compositions, as disclosed in Japanese Patent JP2007051098 [4]. The 5‑amino and 6‑hydroxy groups provide the redox‑active functionality required for colour development, while the 2‑phenyl substituent modulates the chromophore's absorption spectrum, affording shades unattainable with 2‑methyl or 2‑unsubstituted pyrimidine analogs.

Chemical Biology: Core Scaffold for Serine Protease Probe Development

The pyrimidinone core's compatibility with diverse warhead chemistries (α‑keto‑oxadiazoles, boronic acids, phosphonates) allows derivatization into activity‑based probes for serine hydrolase profiling [1]. The availability of the compound at research and bulk scales, coupled with its established SAR, makes it a preferred starting point over less characterized pyrimidinone analogs when generating focused compound libraries for target identification in inflammatory diseases .

Quote Request

Request a Quote for 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.